N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide
Overview
Description
N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide, also known as OAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OAQ belongs to the class of quinazoline derivatives and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to improve cognitive function by increasing acetylcholine levels in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. This compound is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has several potential future directions for research. One direction is to further investigate its anti-cancer activity and its potential use as a cancer drug. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its use as a potential drug candidate for the treatment of other diseases such as inflammation, oxidative stress, and bacterial infections. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and effectiveness in various applications.
In conclusion, this compound, or this compound, is a promising chemical compound that has potential applications in various fields. Its synthesis method has been optimized to improve its purity and yield, and it has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages, and limitations. Future research on this compound can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide can be synthesized by reacting 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting compound is then treated with hydrochloric acid to obtain this compound in high yield. The synthesis method of this compound has been optimized to improve its purity and yield.
Scientific Research Applications
N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its use as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[2-(4-oxo-3H-quinazolin-2-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)17-13-8-4-2-6-11(13)15-18-14-9-5-3-7-12(14)16(21)19-15/h2-9H,1H3,(H,17,20)(H,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNCHDJBUDNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203974 | |
Record name | N-[2-(3,4-Dihydro-4-oxo-2-quinazolinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40082-90-4 | |
Record name | N-[2-(3,4-Dihydro-4-oxo-2-quinazolinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40082-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dihydro-4-oxo-2-quinazolinyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.